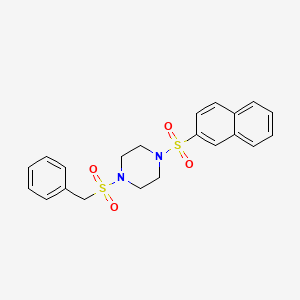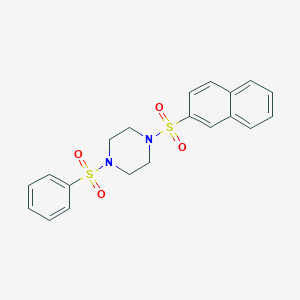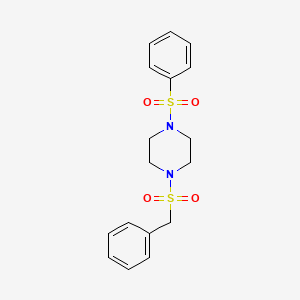![molecular formula C18H19N3O6S B3468249 1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468249.png)
1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
説明
1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPS is a piperazine derivative that is commonly used as a fluorescent probe for the detection of sulfonamide drugs and as a tool for studying protein-ligand interactions. The purpose of
作用機序
1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine functions as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the absence of sulfonamide drugs, the electron in the nitro group of this compound is in a high-energy state and is excited by absorption of light. The excited electron is then transferred to the piperazine ring, resulting in a decrease in fluorescence intensity. In the presence of sulfonamide drugs, the electron is transferred to the drug molecule, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in living organisms. It is a synthetic compound that is used solely for scientific research purposes.
実験室実験の利点と制限
One of the main advantages of using 1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine in lab experiments is its high selectivity for sulfonamide drugs. This compound can distinguish between different types of sulfonamide drugs and can be used to detect them in complex samples such as blood and urine. Another advantage is its ease of use and low cost compared to other detection methods such as high-performance liquid chromatography (HPLC). However, one limitation of using this compound is its low sensitivity. This compound requires a high concentration of sulfonamide drugs to produce a measurable change in fluorescence intensity. Additionally, this compound cannot be used to detect sulfonamide drugs in living organisms due to its inability to penetrate cell membranes.
将来の方向性
There are several future directions for research on 1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. One direction is the development of more sensitive probes for the detection of sulfonamide drugs. Researchers can modify the chemical structure of this compound to increase its sensitivity and selectivity for sulfonamide drugs. Another direction is the use of this compound in the study of protein-ligand interactions. Researchers can use this compound to study the binding kinetics and thermodynamics of different protein-ligand complexes. Finally, this compound can be used in the development of new drugs that target specific proteins. By studying the interactions between this compound and proteins, researchers can identify potential drug targets and design new drugs that bind to these targets with high affinity and specificity.
科学的研究の応用
1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been widely used in scientific research as a fluorescent probe for the detection of sulfonamide drugs. Sulfonamides are a class of antibiotics commonly used in the treatment of bacterial infections. This compound can selectively recognize and bind to sulfonamide drugs, resulting in a change in fluorescence intensity that can be measured and used for drug detection. This compound has also been used as a tool for studying protein-ligand interactions. This compound can bind to the active site of proteins and can be used to monitor changes in protein conformation and activity.
特性
IUPAC Name |
(2-methoxyphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-17-5-3-2-4-16(17)18(22)19-10-12-20(13-11-19)28(25,26)15-8-6-14(7-9-15)21(23)24/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVZJTYHBRMHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468172.png)
![1-(2-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468176.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468197.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468205.png)
![1-(benzylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468208.png)

![1-(benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468210.png)
![N-(4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468230.png)
![1-benzoyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468233.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(phenoxyacetyl)piperazine](/img/structure/B3468242.png)
![1-(3-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468244.png)
![1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468246.png)